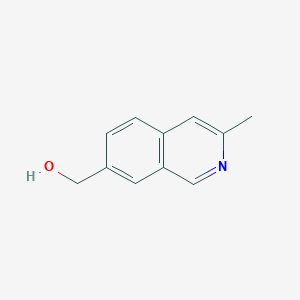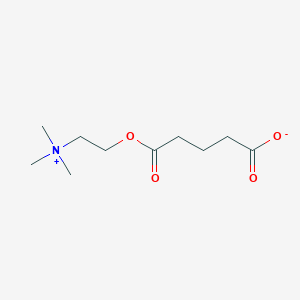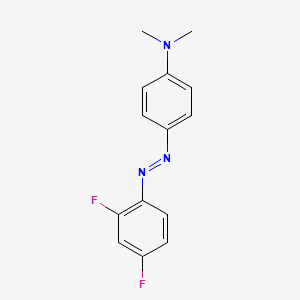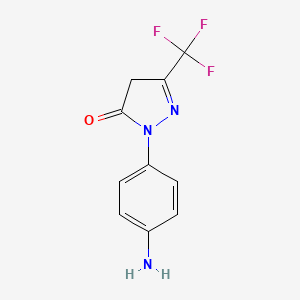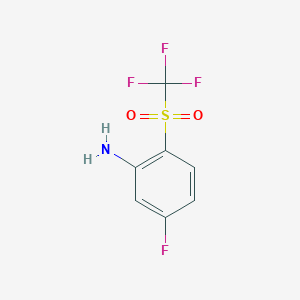
5-Fluoro-2-(trifluoromethylsulphonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(trifluoromethylsulphonyl)aniline is an organic compound with the molecular formula C7H5F4NO2S It is characterized by the presence of a fluorine atom and a trifluoromethylsulphonyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethylsulphonyl)aniline typically involves the introduction of the trifluoromethylsulphonyl group to a fluorinated aniline derivative. One common method involves the reaction of 5-fluoro-2-nitroaniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(trifluoromethylsulphonyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethylsulphonyl group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5-Fluoro-2-(trifluoromethylsulphonyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(trifluoromethylsulphonyl)aniline involves its interaction with specific molecular targets. The trifluoromethylsulphonyl group enhances the compound’s reactivity and ability to form stable complexes with various substrates. This property is exploited in both chemical synthesis and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar in structure but lacks the sulphonyl group.
5-Fluoro-2-nitroaniline: Precursor in the synthesis of 5-Fluoro-2-(trifluoromethylsulphonyl)aniline.
Trifluoromethanesulfonanilide: Contains the trifluoromethylsulphonyl group but differs in the position of the fluorine atom
Uniqueness
This compound is unique due to the combination of the fluorine atom and the trifluoromethylsulphonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H5F4NO2S |
|---|---|
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
5-fluoro-2-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H5F4NO2S/c8-4-1-2-6(5(12)3-4)15(13,14)7(9,10)11/h1-3H,12H2 |
Clave InChI |
WBIQRFHLENJDLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



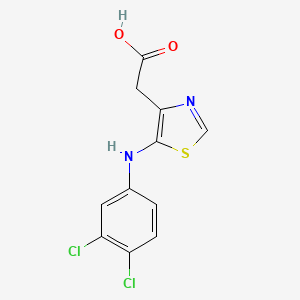
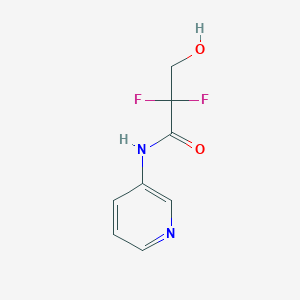
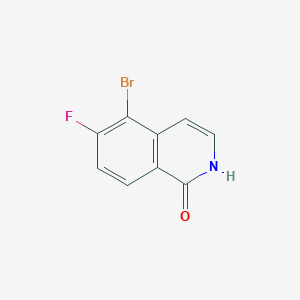
![5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12840486.png)

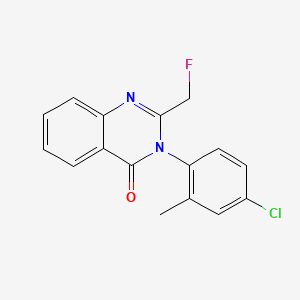
![(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12840502.png)
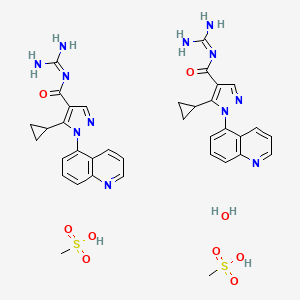
![1,1'-[(6R,8R,13aS)-3,11-Bis(1,1-dimethylethyl)-7,8-dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12840518.png)
